molecular formula C19H24N4O4S2 B1590919 Dabsyl-L-methionine CAS No. 97684-99-6

Dabsyl-L-methionine

Cat. No.: B1590919
CAS No.: 97684-99-6
M. Wt: 436.6 g/mol
InChI Key: YGFUZBPDTRWEQW-SFHVURJKSA-N
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Description

Dabsyl-L-methionine is a derivative of the amino acid methionine, where the methionine is labeled with a dabsyl group. The dabsyl group, which is 4-dimethylaminoazobenzene-4’-sulfonyl, is a chromophore that imparts a distinct color to the compound, making it useful in various analytical applications. This compound is particularly valuable in biochemical studies due to its ability to act as a fluorescent marker.

Scientific Research Applications

Dabsyl-L-methionine has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent marker in chromatographic techniques to detect and quantify amino acids and peptides.

    Biology: Employed in studies of protein structure and function, particularly in the investigation of methionine oxidation and reduction.

    Medicine: Utilized in diagnostic assays to monitor oxidative stress and related disorders.

    Industry: Applied in the quality control of pharmaceuticals and food products to ensure the presence and concentration of methionine.

Mechanism of Action

Target of Action

Dabsyl-L-methionine primarily targets the enzymes methionine sulfoxide reductases (Msr), specifically MsrB . These enzymes play a crucial role in the reduction of methionine sulfoxide (MetSO) back to methionine (Met), a process that is essential for protecting against oxidative stress and controlling protein function .

Mode of Action

This compound interacts with its target enzymes, MsrB, by serving as a substrate for these enzymes . The interaction results in the reduction of this compound sulfoxide to this compound . This process involves an initial sulfenylation of the active site thiol, followed by the formation of an intrachain disulfide with a resolving thiol group, and completed by the reduction of this disulfide by a thioredoxin-like protein to regenerate the active site thiol .

Biochemical Pathways

This compound is involved in the methionine sulfoxide reduction pathway . This pathway is crucial for maintaining cellular redox homeostasis by repairing oxidized proteins and indirectly scavenging reactive oxygen species . The reduction of methionine sulfoxide to methionine by Msr enzymes is a key step in this pathway .

Pharmacokinetics

It is known that the enzyme msrb, which this compound targets, is present in various cellular compartments, including the cytosol, nucleus, and mitochondria . This suggests that this compound may have wide distribution within the cell.

Result of Action

The primary result of this compound’s action is the reduction of methionine sulfoxide to methionine . This process helps to protect proteins from oxidative damage, thereby preserving their structure and function . In addition, some forms of MsrB, the target of this compound, can also act as an oxidase, suggesting a role for methionine oxidation in the regulation of protein function .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, oxidative stress conditions can increase the levels of methionine sulfoxide, thereby enhancing the demand for Msr enzymes and, by extension, this compound . Furthermore, the subcellular location of Msr enzymes can impact the efficacy and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dabsyl-L-methionine typically involves the reaction of L-methionine with dabsyl chloride. The reaction is carried out in an alkaline medium, often using sodium bicarbonate as a base. The reaction proceeds as follows:

  • Dissolve L-methionine in a suitable solvent such as water or methanol.
  • Add sodium bicarbonate to maintain an alkaline pH.
  • Slowly add dabsyl chloride to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Purify the product using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves:

  • Large-scale mixing of L-methionine and dabsyl chloride in industrial reactors.
  • Continuous monitoring and adjustment of pH to ensure optimal reaction conditions.
  • Use of industrial-grade solvents and bases.
  • Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dabsyl-L-methionine undergoes several types of chemical reactions, including:

    Oxidation: The methionine moiety can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: The dabsyl group can be reduced under specific conditions, altering its chromophoric properties.

    Substitution: The sulfonyl group in the dabsyl moiety can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Reducing agents such as sodium borohydride can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group.

Major Products:

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Reduced dabsyl derivatives.

    Substitution: Substituted dabsyl-methionine derivatives.

Comparison with Similar Compounds

    Dabsyl-L-cysteine: Another dabsyl-labeled amino acid used for similar analytical purposes.

    Dabsyl-L-lysine: Utilized in the detection and quantification of lysine in biological samples.

    Dansyl-L-methionine: A similar compound where the dabsyl group is replaced with a dansyl group, offering different fluorescent properties.

Uniqueness: Dabsyl-L-methionine is unique due to its specific chromophoric properties, which make it highly suitable for detecting methionine and its derivatives. Its ability to undergo oxidation and reduction reactions also makes it valuable in studying oxidative stress and protein repair mechanisms.

Properties

IUPAC Name

(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S2/c1-23(2)16-8-4-14(5-9-16)20-21-15-6-10-17(11-7-15)29(26,27)22-18(19(24)25)12-13-28-3/h4-11,18,22H,12-13H2,1-3H3,(H,24,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFUZBPDTRWEQW-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555050
Record name N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97684-99-6
Record name N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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